(2-(tert-Butyl)-1H-indol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2-tert-butyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-10(8-14)9-6-4-5-7-11(9)15-12/h4-7,15H,8,14H2,1-3H3 |
InChI Key |
TVVWYXNJKPZSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1)CN |
Origin of Product |
United States |
Iii. Mechanistic Investigations of Reactions Involving 2 Tert Butyl 1h Indol 3 Yl Methanamine and Its Indole Precursors
Fundamental Mechanistic Concepts in Indole (B1671886) Functionalization
The indole ring system is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The pyrrole (B145914) ring portion of the indole is more reactive than the benzene (B151609) ring. Theoretical and experimental studies show that the highest electron density is at the C3 position, making it the most common site for electrophilic substitution. ic.ac.uk When the C3 position is blocked, electrophilic attack may occur at the C2 position or on the nitrogen atom. baranlab.org
Modern synthetic methods have expanded beyond classical electrophilic substitutions to include transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, which allow for the functionalization of less reactive positions. acs.orgacs.org These reactions often proceed through different mechanistic paradigms, involving oxidative addition, reductive elimination, and the formation of organometallic intermediates. acs.org Furthermore, the generation of radical intermediates through single-electron transfer (SET) processes, often initiated by photocatalysis or strong oxidants, provides another powerful avenue for indole functionalization. chemrxiv.orgchemrxiv.org The specific mechanism at play is highly dependent on the reagents, catalysts, and reaction conditions employed.
Detailed Studies on Specific Reaction Mechanisms
Oxidative coupling reactions provide a direct method for forming carbon-carbon or carbon-heteroatom bonds by removing two hydrogen atoms from the coupling partners. For indoles, these reactions are often used to couple the electron-rich indole nucleus with various nucleophiles.
The mechanism of oxidative coupling frequently involves the initial oxidation of the indole to a radical cation or an indolenium ion intermediate. For instance, the direct oxidative coupling of indoles with 3-oxindoles can be achieved using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN). baranlab.org The proposed mechanism involves a one-step oxidative process where the indole acts as the nucleophile attacking an oxidized form of the 3-oxindole. This contrasts with two-step procedures that rely on the formation of an intermediate iminium ion. baranlab.org
In many transition-metal-catalyzed oxidative couplings, the mechanism involves C-H activation followed by coupling and subsequent regeneration of the catalyst. acs.org The choice of oxidant is crucial and can range from metal-based compounds to metal-free organic molecules or molecular oxygen. acs.org The presence of a bulky tert-butyl group at the C2 position of the indole precursor would sterically hinder attack at that position, thereby enhancing the selectivity for functionalization at other sites, primarily C3.
Table 1: Oxidants Used in Indole Coupling Reactions and Their Proposed Role
| Oxidant | Reaction Type | Mechanistic Role |
|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Indole-Oxindole Coupling | Single-electron oxidant, generates reactive intermediate |
| Manganese Triacetate | Intramolecular Cyclization | Promotes radical formation for C-C bond formation |
| O₂ / Benzoquinone | Metal-Catalyzed C-H/N-H Annulation | Regenerates the active catalyst (e.g., Rh(III)) after reductive elimination |
Transition-metal-catalyzed C–H activation has become a powerful tool for the regioselective functionalization of indoles, bypassing the need for pre-functionalized starting materials. mdpi.com These reactions can target specific C-H bonds that are not typically reactive under classical conditions.
The mechanism generally begins with the coordination of a transition metal (e.g., Pd, Rh, Ir) to the indole. acs.org This is often followed by a concerted metalation-deprotonation (CMD) event or oxidative addition to cleave the C-H bond, forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and a final reductive elimination step releases the product and regenerates the active catalyst. acs.org
The regioselectivity of C-H activation is a key challenge. It can be controlled by the inherent electronic properties of the indole ring or, more commonly, by using a directing group. For instance, a directing group on the indole nitrogen can direct the metal catalyst to an adjacent C-H bond (e.g., at C2 or C7). acs.org For a substrate like 2-(tert-butyl)-1H-indole, C-H activation at the C3 position is electronically favored. Palladium-catalyzed systems, for example, can activate the C3–H bond of indole-carboxylic acids to react with benzyl (B1604629) alcohols, proceeding through an (η³-benzyl)palladium(II) complex. mdpi.com Iridium-catalyzed borylation of 2-substituted indoles has been shown to selectively functionalize the C7 position, proceeding through a mechanism where the N-H bond directs the catalyst. msu.edu
Table 2: Catalytic Systems for Regioselective Indole C-H Functionalization
| Catalyst System | Directing Group | Position Functionalized | Proposed Intermediate |
|---|---|---|---|
| [IrCp*Cl₂]₂ / AgNTf₂ | Adamantoyl (sacrificial) | C2 and C4 | Five- and six-membered iridacycles acs.org |
| Pd(OAc)₂ / TPPMS | None (on indole) | C3 | (η³-benzyl)palladium complex mdpi.com |
| Ir-bipyridine complex / HBPin | N-H | C7 | Iridacycle involving N-H coordination msu.edu |
Reactions involving radical intermediates offer unique pathways for indole functionalization, often under mild conditions. acs.org These radicals can be generated through various means, including enzymatic processes, reactions with radical initiators, or, increasingly, through visible-light photoredox catalysis. chemrxiv.orgchemrxiv.org
A common mechanistic pathway involves a single-electron transfer (SET) from the electron-rich indole to a photoexcited catalyst or a chemical oxidant. This generates an indole radical cation. This highly reactive intermediate can then be trapped by a nucleophile or participate in subsequent radical-radical coupling reactions. For example, in the P450-catalyzed C(sp³)–H functionalization of indolines, a stepwise mechanism is proposed where a heme-carbene species abstracts a hydrogen atom, creating a C-centered radical intermediate. chemrxiv.org This intermediate then undergoes radical rebound to yield the final product. chemrxiv.org
In photoredox catalysis, an excited photocatalyst can oxidize an alkyltrifluoroborate to generate an alkyl radical. acs.org This radical then adds to the indole, which is activated by a coordinating Lewis acid. The resulting radical intermediate is then reduced and protonated to afford the dearomatized indoline (B122111) product. acs.org The presence of the tert-butyl group at C2 in an indole precursor would not significantly alter these radical pathways but would continue to sterically disfavor reactions at C2.
Electrophilic aromatic substitution (EAS) is the most characteristic reaction of indoles due to the high electron density of the ring system. The reaction proceeds via a two-step mechanism: attack of the π-system on an electrophile (E+) to form a resonance-stabilized cationic intermediate (a Wheland intermediate or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Computational and experimental evidence overwhelmingly supports C3 as the preferred site of attack. ic.ac.uk Attack at C3 results in an intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the molecule. In contrast, attack at C2 leads to an intermediate where the benzene ring's aromaticity is lost, which is energetically less favorable. ic.ac.uk
The presence of a tert-butyl group at the C2 position has two main effects. First, its electron-donating inductive effect further activates the ring towards EAS. Second, its significant steric bulk strongly disfavors electrophilic attack at the adjacent C2 and N1 positions, reinforcing the inherent electronic preference for substitution at C3. stackexchange.com This effect is analogous to the nitration of tert-butylbenzene, where substitution at the para position is heavily favored over the sterically hindered ortho position. libretexts.org
Table 3: Product Distribution in the Nitration of Substituted Benzenes
| Substrate | Ortho (%) | Meta (%) | Para (%) | Relative Rate (vs. Benzene) |
|---|---|---|---|---|
| Toluene | 58.5 | 4.5 | 37 | 25 |
| tert-Butylbenzene | 16 | 8 | 75 | 16 |
| Chlorobenzene | 30 | 1 | 69 | 0.033 |
Data adapted from studies on electrophilic nitration, illustrating steric and electronic effects. libretexts.org
Rearrangement reactions provide pathways to indole derivatives that may be difficult to access through direct functionalization. The Hofmann-Martius rearrangement involves the migration of an alkyl or aryl group from the nitrogen atom of an aniline (B41778) derivative to the aromatic ring, typically under acidic conditions. A related transformation has been observed in indole chemistry. For example, the reaction of indoles with 1,3,5-triazinanes can initially form a C3-aminomethylated indole. nih.gov In the presence of a Lewis acid, this intermediate can undergo a Hofmann-Martius-type rearrangement where the aniline moiety migrates, likely in an intermolecular fashion, to yield a 4-indol-3-yl-methylaniline. nih.gov
Sigmatropic rearrangements, which are concerted pericyclic reactions, are also relevant in indole synthesis and functionalization. For instance, a gold-catalyzed reaction for indole synthesis has been proposed to proceed through a zinc chelate intermediate that undergoes a subsequent sciencedaily.comsciencedaily.com-sigmatropic rearrangement, followed by cyclodehydration to form the indole ring. thieme-connect.com While less common for post-synthesis functionalization, these rearrangements are crucial in certain synthetic routes where the indole core is constructed from acyclic precursors. The specific substitution pattern, including the presence of a 2-tert-butyl group, would influence the energetics and feasibility of such rearrangements.
Catalysis and Ligand Control in Indole Synthetic Pathways
Palladium-based catalysts are particularly versatile in indole synthesis, often employed in cross-coupling and cyclization reactions. mdpi.com For instance, in reactions analogous to the Heck or Sonogashira couplings, palladium catalysts can facilitate the formation of the indole ring from appropriately substituted anilines and alkynes. mdpi.com The ligands coordinated to the palladium center, typically phosphines, play a crucial role in modulating the catalyst's reactivity and stability. The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Copper catalysis represents another significant strategy, particularly for N-arylation reactions (Buchwald-Hartwig type) in indole synthesis or for C-H functionalization. rsc.orgsciencedaily.com Copper catalysts, often perceived as more economical, can be effective in forming C-N and C-C bonds necessary for constructing the indole nucleus. sciencedaily.com The choice of ligand, which can range from diamines to amino acids, can prevent catalyst agglomeration and tune the selectivity of the reaction. For example, specific ligands can direct the functionalization to a particular position on the indole ring, a critical consideration for synthesizing a specifically substituted product like 2-(tert-butyl)-1H-indole. sciencedaily.com
Brønsted and Lewis acids are also crucial catalysts, especially in classical methods like the Fischer indole synthesis. nih.gov The Fischer synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, is heavily dependent on an acid catalyst to promote the key nih.govnih.gov-sigmatropic rearrangement. nih.gov The strength and type of acid can affect reaction rates and the potential for side reactions. nih.gov Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can coordinate to carbonyl or nitrogen atoms, facilitating the necessary bond reorganizations. nih.gov
The table below summarizes the role of different catalytic systems and ligands in controlling synthetic pathways leading to substituted indoles.
| Catalyst System | Ligand Type | Role in Indole Synthesis | Potential Impact on 2-tert-Butyl-1H-indole Synthesis |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., PPh₃, BINAP) | Facilitates cross-coupling (e.g., Sonogashira, Heck) and cyclization reactions for ring formation. mdpi.commdpi.com | Control over the cyclization of a precursor like N-aryl enamine to selectively form the 2-substituted indole. |
| Copper (e.g., CuI, Cu(OAc)₂) | Diamines, Amino Acids | Catalyzes C-N bond formation (N-arylation) and C-H activation/functionalization. rsc.orgsciencedaily.com | Could be used for direct C-H tert-butylation at the C2 position, although challenging due to sterics. |
| Rhodium (e.g., [RhCp*Cl₂]₂) | - | Used in N-H insertion reactions and C-H activation pathways. rsc.org | Potentially applicable in domino sequences to construct the substituted indole core. |
| Brønsted Acids (e.g., H₂SO₄, PPA) | - | Protonates intermediates to facilitate key steps like enamine formation and sigmatropic rearrangement in Fischer indole synthesis. nih.gov | Essential for the classical Fischer synthesis using 4-tert-butylphenylhydrazine and an appropriate carbonyl compound. |
| Lewis Acids (e.g., ZnCl₂, BF₃) | - | Coordinates to reactants to increase electrophilicity and promote cyclization. nih.gov | Can enhance the rate and yield of the Fischer indole synthesis for the sterically hindered tert-butyl group. |
Kinetic and Solvent Isotope Effect Studies for Rate-Determining Step Identification
Identifying the rate-determining step (RDS) of a reaction is fundamental to understanding its mechanism and optimizing conditions. epfl.ch Kinetic isotope effect (KIE) and solvent isotope effect studies are powerful tools for this purpose. nih.govchem-station.com The KIE is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate. nih.gov This effect is most pronounced for the cleavage of bonds involving that atom in the RDS.
For the synthesis of the 2-(tert-butyl)-1H-indole precursor, a plausible route is the Fischer indole synthesis. The generally accepted mechanism involves several steps:
Formation of a phenylhydrazone from a phenylhydrazine and a ketone.
Tautomerization to an enehydrazine.
A nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate.
Cyclization and subsequent loss of ammonia (B1221849) to form the aromatic indole ring. nih.gov
Kinetic studies have suggested that the nih.govnih.gov-sigmatropic rearrangement is often the rate-determining step in this sequence. nih.gov To verify this, a KIE study could be designed. For example, if the C-C bond formation during the rearrangement is rate-limiting, isotopic labeling at the key carbon atoms would result in a negligible KIE. Conversely, if a proton transfer step is rate-limiting, substituting a hydrogen with deuterium (B1214612) at the position of bond cleavage would produce a significant primary KIE (typically kH/kD > 2). epfl.ch
A solvent isotope effect study can also provide mechanistic insight, particularly for reactions involving proton transfer in the RDS. chem-station.com If a reaction is run in a deuterated solvent (e.g., D₂O or CH₃OD) instead of a protic solvent (H₂O or CH₃OH), the rate may change. chem-station.com In the context of the Fischer indole synthesis, which is acid-catalyzed, the protonation steps are critical. If the rate-determining step involves a proton transfer from the solvent or a solvent-protonated catalyst, a change in reaction rate would be observed. For instance, if a pre-equilibrium protonation step occurs before the RDS, an inverse solvent isotope effect (kH/kD < 1) might be observed, where the reaction is faster in the deuterated solvent. chem-station.com
The following table illustrates hypothetical KIE results and their interpretation for probing the rate-determining step in an indole synthesis.
| Isotopic Substitution | Position of Label | Hypothetical kH/kD | Interpretation of Rate-Determining Step (RDS) |
| C-H vs. C-D | α-carbon of the enehydrazine | ~ 1 | C-H bond cleavage is not part of the RDS. |
| N-H vs. N-D | Hydrazine nitrogen | > 2 | Proton transfer from nitrogen is involved in the RDS. |
| ¹⁴N vs. ¹⁵N | Indole nitrogen | ~ 1.02 - 1.04 | C-N bond cleavage or formation is part of the RDS (heavy-atom KIE). |
| H₂O vs. D₂O (Solvent) | - | < 1 (Inverse effect) | A pre-equilibrium protonation step occurs before the RDS. chem-station.com |
| H₂O vs. D₂O (Solvent) | - | > 1 (Normal effect) | A proton transfer from the solvent is the RDS. |
These mechanistic investigation techniques, catalysis control and kinetic studies, are essential for the rational design and optimization of synthetic routes to complex molecules like (2-(tert-Butyl)-1H-indol-3-yl)methanamine.
V. Computational Chemistry Applications in the Study of 2 Tert Butyl 1h Indol 3 Yl Methanamine and Indole Derivatives
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to investigate the electronic structure of multi-electron systems, such as indole (B1671886) derivatives. chemijournal.com It has proven to be a reliable theoretical approach for calculating the geometries and heats of formation for these molecules. DFT studies typically involve functionals like B3LYP with basis sets such as 6-31G(d,p) to optimize molecular structures and compute various electronic properties. chemijournal.com
Key electronic and structural insights derived from DFT calculations include:
Molecular Geometry: DFT is used to determine the optimized, lowest-energy three-dimensional structure of a molecule, providing data on bond lengths, bond angles, and torsion angles. chemijournal.com
Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO helps determine the molecule's reactivity, polarizability, and stability. acs.org This analysis explains the charge transfer characteristics within the molecule. chemijournal.comacs.org
Molecular Electrostatic Potential (MEP): MEP maps are valuable descriptors for predicting reactive sites for electrophilic and nucleophilic attacks. chemijournal.com For instance, negative potential regions, often localized over electronegative atoms, indicate likely sites for electrophilic attack, while positive regions around hydrogen atoms suggest sites for nucleophilic attack. chemijournal.com
Global Reactivity Descriptors: Using HOMO and LUMO energies, various parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further understand the reactivity of the indole derivatives. acs.org
These computational analyses provide a comprehensive understanding of the electronic and structural aspects of indole derivatives, guiding the interpretation of their chemical behavior. chemijournal.com
A significant application of DFT is the validation and interpretation of experimental data obtained from techniques like X-ray crystallography. While X-ray diffraction provides precise coordinates of atoms in a crystal lattice, computational methods can corroborate these findings and provide insights into the molecule's geometry in the gaseous phase, free from crystal packing forces. nih.gov
Researchers perform geometry optimizations using DFT to calculate the ground-state structure of indole derivatives. The resulting theoretical bond lengths and angles are then compared with the experimental values from single-crystal X-ray analysis. mdpi.com A high degree of correlation between the calculated and experimental data lends confidence to both methods. For example, studies on various 1-(arylsulfonyl)indole derivatives have shown good agreement between the geometries determined by X-ray diffraction and those optimized by DFT calculations. nih.govmdpi.com This comparative approach is essential for a complete structural analysis, helping to understand the influence of substituents and intermolecular forces on molecular conformation. nih.gov
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
|---|---|---|
| C1-C2 | 1.355(3) | 1.371 |
| N1-C1 | 1.401(3) | 1.396 |
| N1-C6 | 1.403(3) | 1.407 |
| S1-N1 | 1.667(2) | 1.696 |
Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states involved. DFT calculations are exceptionally useful for mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways and the calculation of activation energies. acs.org By optimizing the structures of transition states—the highest energy point along a reaction coordinate—researchers can gain a detailed picture of the bond-forming and bond-breaking processes. acs.orgnih.gov
For instance, DFT has been used to investigate the unimolecular isomerization pathways of indole. acs.org These calculations can identify stable intermediates, such as 3H-Indole, and the transition states connecting them to various products. acs.org Similarly, in the study of nucleophilic additions to "indolynes" (aryne derivatives of indole), DFT calculations have been used to model the transition structures, revealing that distortion energies control the regioselectivity of the reaction. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. nih.gov This level of mechanistic detail is crucial for controlling reaction outcomes and designing more efficient synthetic routes.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes and intermolecular interactions. mdpi.comnih.gov This method is particularly valuable for studying large, flexible molecules and their interactions within a biological environment, such as a solvent or a lipid bilayer. mdpi.comnih.gov
In the context of indole derivatives, MD simulations have been used to:
Analyze Conformational Flexibility: By simulating the molecule's movement over nanoseconds, researchers can identify preferred conformations and the energy barriers between them. core.ac.uk
Study Intermolecular Interactions: MD simulations can model how an indole derivative interacts with its surroundings. For example, simulations of the peptide indolicidin (B8082527) with model lipid bilayers have shown how the molecule partitions into the membrane-solution interface and adopts specific conformations. nih.gov
Assess Binding Stability: When an indole derivative is docked into a protein's active site, MD simulations can be performed on the protein-ligand complex to assess its stability. mdpi.com By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can determine if the ligand remains stably bound and identify key interacting residues. mdpi.com
Principal Component Analysis (PCA) can be applied to the MD trajectories to identify the most significant conformational motions within the system, providing a clearer understanding of the molecule's dynamic behavior. mdpi.com
Prediction of Reactivity, Regioselectivity, and Enantioselectivity
A central challenge in organic synthesis is controlling the selectivity of chemical reactions. Computational chemistry provides powerful tools for predicting the outcome of reactions, including their reactivity, regioselectivity (where on a molecule the reaction occurs), and enantioselectivity (the preference for one chiral product over another). acs.orgrsc.org
For indole derivatives, predicting regioselectivity is particularly important due to the multiple reactive sites on the heterocyclic ring. Computational models have been successfully applied to understand and predict these outcomes:
DFT-Based Models: The regioselectivity of nucleophilic additions to unsymmetrical indolynes has been explained using a model based on distortion energies calculated with DFT. nih.gov This model predicts that the nucleophile will preferentially add to the carbon of the aryne triple bond that requires less energy to distort into the geometry of the transition state. nih.gov This predictive model has guided the design of substituted indolynes with enhanced regioselectivity. nih.gov
Machine Learning (ML) Models: More recently, machine learning has emerged as a powerful tool for predicting reaction outcomes. rsc.orgchemrxiv.org By training models on large datasets of known reactions, ML algorithms can learn the complex relationships between a substrate's structure and the regioselectivity of a reaction, offering a quantitative alternative to chemical intuition. chemrxiv.org
These predictive tools are invaluable for synthetic planning, allowing chemists to de-risk the use of certain reactions and rationally design substrates to achieve a desired outcome. chemrxiv.org
In-silico Design and Optimization of Indole-Based Scaffolds for Synthetic Targets
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and therapeutic agents. nih.govnih.govsemanticscholar.org Computational, or in-silico, methods play a pivotal role in leveraging this scaffold for the design and optimization of new drugs. nih.govespublisher.com This approach accelerates the drug discovery process by identifying promising candidates and reducing the costs and failure rates associated with laboratory screening. espublisher.com
Key computational techniques in this area include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (the indole derivative) when bound to a target receptor or enzyme. nih.gov Docking algorithms score different binding poses, helping to identify compounds that are likely to have high affinity and selectivity for the target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric), these models can predict the activity of new, unsynthesized indole derivatives. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations are used to refine the results of molecular docking. They provide a more accurate calculation of binding free energies by accounting for the dynamic nature of the ligand-receptor complex and the presence of solvent. espublisher.com
Through these combined computational approaches, researchers can start with the basic indole scaffold, make structural modifications in-silico, and predict the effect of these changes on biological activity. researchgate.net This iterative process of design, prediction, and refinement allows for the optimization of lead compounds for enhanced potency and selectivity, as demonstrated in the search for indole-based inhibitors of targets in cancer and tuberculosis. nih.govresearchgate.netorientjchem.org
Vi. Emerging Trends and Research Directions in 2 Tert Butyl 1h Indol 3 Yl Methanamine Chemistry
Utility as a Synthon in Advanced Organic Synthesis
A synthon is a molecular fragment used in retrosynthetic analysis to represent a potential starting material for the synthesis of a more complex target molecule. The structure of (2-(tert-Butyl)-1H-indol-3-yl)methanamine makes it a highly valuable synthon for constructing architecturally complex molecules, particularly those containing the 2,3-disubstituted indole (B1671886) or indoline (B122111) motif. nih.govresearchgate.netacs.org
The primary amine of the methanamine group serves as a versatile nucleophilic handle. It can readily participate in a wide range of transformations, including amidation, alkylation, reductive amination, and the formation of imines or heterocycles. This allows for the straightforward attachment of diverse molecular fragments, building complexity from a pre-formed indole core.
The tert-butyl group at the C2 position exerts a significant steric and electronic influence on the molecule's reactivity. stackexchange.comresearchgate.net Its bulk can direct the regioselectivity of subsequent reactions at other positions of the indole ring, such as N1 or the benzenoid C4-C7 positions, by sterically shielding adjacent sites. stackexchange.com In electrophilic aromatic substitution reactions, the tert-butyl group is known to be an ortho-, para-director, potentially influencing functionalization on the benzene (B151609) portion of the indole. stackexchange.com Furthermore, this bulky group can stabilize reactive intermediates and prevent undesired side reactions like dimerization, enhancing the synthon's utility and predictability in complex synthetic sequences.
The combination of these features allows this compound to serve as a key building block for targets such as constrained peptide mimics, alkaloids, and novel pharmaceutical scaffolds. Its pre-defined substitution pattern provides a strategic starting point for syntheses that would otherwise require multiple steps to install the C2-tert-butyl and C3-aminomethyl functionalities.
Table 1: Potential Synthetic Transformations Utilizing this compound as a Synthon
| Reaction Type | Functional Group Targeted | Potential Product Class | Rationale |
| Acylation / Sulfonylation | Methanamine (-CH₂NH₂) | Amides, Sulfonamides | Forms stable linkages to various functional groups and molecular scaffolds. |
| Pictet-Spengler Reaction | Methanamine and Indole Ring | β-carbolines | Cyclization with aldehydes/ketones to form fused heterocyclic systems. |
| N-Arylation / N-Alkylation | Indole N1-H | N1-Substituted Indoles | Diversification of the indole core at the nitrogen position. |
| C-H Functionalization | Benzene Ring (C4-C7) | Regio-functionalized Indoles | Late-stage modification to explore structure-activity relationships. nih.gov |
| Chiral Derivatization | Methanamine (-CH₂NH₂) | Chiral Auxiliaries, Ligands | Conversion of the amine to a chiral directing or catalytic group. |
Development of Novel Indole-Based Ligands and Chiral Catalysts from Substituted Indoles
The development of novel chiral ligands is a driving force in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Indole-based structures have emerged as privileged scaffolds for ligands due to their rigid framework, electron-rich nature, and multiple sites for modification. nih.govnih.gov this compound is a prime candidate for elaboration into sophisticated chiral ligands, particularly bidentate P,N (phosphine-amine) or N,N (diamine) ligands.
The methanamine group can be readily converted into a variety of coordinating moieties. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a phosphino-amine derivative. The indole nitrogen itself can also act as a coordinating atom. The presence of the bulky tert-butyl group is highly advantageous in ligand design. Sterically encumbered phosphine (B1218219) ligands are known to promote high efficiency and selectivity in palladium-catalyzed cross-coupling reactions. acs.org The tert-butyl group on the indole backbone would create a well-defined chiral pocket around a coordinated metal center, which is crucial for inducing high enantioselectivity in catalytic reactions.
Recent research has demonstrated the successful application of axially chiral phosphine ligands derived from N-aryl indoles in asymmetric allylic alkylation, achieving excellent enantioselectivities (up to 99% ee). nih.gov Similarly, novel C₂-symmetric, spirocyclic bis-indole scaffolds, termed SPINDOLEs, have been developed and shown to be effective as ligands in highly selective hydrogenation and allylic alkylation reactions. nih.gov These examples underscore the vast potential of the indole framework. By introducing chirality—either at the aminomethyl carbon or by creating axial chirality through N1-arylation—derivatives of this compound could be developed into a new class of powerful ligands for a broad spectrum of asymmetric transformations.
Table 2: Comparison of Indole-Based Chiral Ligand Scaffolds in Asymmetric Catalysis
| Ligand Type / Scaffold | Key Structural Feature | Target Reactions | Reported Performance | Potential Role of this compound Derivative |
| N-Aryl Indole Phosphine nih.gov | Axial chirality from restricted N-Aryl bond rotation | Pd-catalyzed Asymmetric Allylic Alkylation | Up to 99% ee | N1-arylation and C3-phosphinomethylation could generate a novel P,N ligand with combined axial and central chirality. |
| SPINDOLE nih.gov | C₂-symmetric spirocyclic bis-indole | Hydrogenation, Allylic Alkylation, Michael Addition | Up to 99% ee | Could serve as a monomeric unit in the synthesis of more complex, sterically demanding spiro-ligands. |
| Indomuscone-Based Phosphines acs.org | Sterically encumbered phosphine on an indole-fused core | Suzuki Coupling, Buchwald-Hartwig Amination | High catalytic activity, comparable to commercial SPhos ligand | The tert-butyl group mimics the steric bulk known to be effective in established high-performance ligands. |
Strategies for Diversity-Oriented Synthesis of Indole Libraries with Specific Substitution Patterns
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which is essential for fragment-based drug discovery and high-throughput screening. nih.govnih.gov The goal of DOS is to efficiently generate a collection of compounds that systematically explores a defined chemical space. frontiersin.org this compound, with its defined C2/C3 substitution, is an ideal starting point for a DOS campaign aimed at creating a library of 2,3-disubstituted indole analogues.
The molecule possesses multiple reaction sites that can be selectively addressed to introduce diversity:
Appendage Diversity at the Amine: The primary amine can be acylated, alkylated, or used in multicomponent reactions to append a wide variety of side chains.
Appendage Diversity at the Indole Nitrogen: The N1 position can be functionalized with different alkyl, aryl, or protecting groups, which can also modulate the reactivity of the indole ring system.
Skeletal Diversity through Cyclization: The methanamine group can act as a tether in intramolecular reactions, leading to the formation of new fused or spirocyclic ring systems. For example, a strategy for the switchable divergent synthesis of chiral indole derivatives from 2,3-disubstituted indoles has been successfully established. nih.gov
Functionalization of the Benzene Ring: Late-stage C-H functionalization at the C4-C7 positions can introduce further diversity on the aromatic core of the molecule.
By systematically varying the reagents and reaction pathways at these different sites, a single starting material like this compound can give rise to a large library of distinct molecules with high sp³-character and three-dimensional complexity, features that are highly desirable for modern drug discovery programs. nih.gov
Q & A
Q. What are the recommended synthetic routes for (2-(tert-Butyl)-1H-indol-3-yl)methanamine?
The synthesis typically involves a multi-step approach:
- Fischer indole synthesis : Start with a phenylhydrazine and a ketone (e.g., tert-butyl methyl ketone) to form the indole core with a tert-butyl substituent at the 2-position.
- Functionalization : Introduce the methanamine group at the 3-position via nucleophilic substitution or reductive amination. For example, bromination at C3 followed by substitution with an amine group.
- Purification : Use column chromatography or recrystallization to isolate the product. Similar strategies are employed for structurally related indole derivatives, such as 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, where halogenation and amination steps are critical .
Q. How to characterize this compound using spectroscopic and analytical methods?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the indole backbone, tert-butyl group (δ ~1.4 ppm for 9H), and methanamine protons (δ ~2.8–3.2 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., expected [M+H]+ for CHN: 203.1543).
- HPLC : Assess purity (>95% recommended for biological studies). Reference standards like tryptamine (CHN) provide analogous workflows for indole-based characterization .
Q. What are the primary biological targets or mechanisms associated with this compound?
Indole derivatives often target:
- Serotonergic pathways : Structural similarity to tryptamine suggests potential interaction with 5-HT receptors, though substituents (e.g., tert-butyl) may alter selectivity .
- Metabolic enzymes : Inhibition of gluconeogenesis enzymes (e.g., glucose-6-phosphatase) has been reported for indole derivatives, reducing hepatic glucose output .
- Autophagy modulation : Tert-butyl substituents may enhance lipophilicity, facilitating interaction with autophagy-related proteins like LC3 or Beclin-1 .
Advanced Research Questions
Q. How to design experiments to evaluate the neuroprotective potential of this compound?
- In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stress (HO) or oxygen-glucose deprivation (OGD), and measure viability via MTT assay. Compare with positive controls like HIOC, a neuroprotective indole derivative .
- In vivo models : Use rodent hypoxia-ischemia (HI) models. Administer the compound intraperitoneally pre- or post-injury, and assess neurological deficits (e.g., modified Neurological Severity Score) and histopathology .
- Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and autophagy markers (e.g., p62, LC3-II) .
Q. How to address discrepancies in reported biological activities across studies?
Discrepancies may arise from:
- Structural variations : Minor changes (e.g., tert-butyl vs. methyl groups) can drastically alter receptor binding or solubility. Compare activity with analogs like 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine .
- Purity and analytical rigor : Ensure compound purity (>98%) via HPLC and confirm identity with HRMS. Inconsistent results may stem from impurities affecting assay outcomes .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What strategies can optimize the pharmacokinetic properties of this compound?
- Lipophilicity adjustment : The tert-butyl group enhances membrane permeability but may reduce aqueous solubility. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via prodrugs or structural analogs.
- Salt formation : Convert the free base to a hydrochloride salt to improve stability and solubility, as seen in related compounds like 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride .
- BBB penetration : Assess logP values (optimal range: 1–3) and use in silico models (e.g., BBB predictor) to guide modifications. In vivo brain/plasma ratio studies can validate improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
